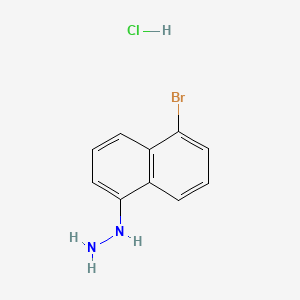
(5-Bromonaphthalen-1-yl)hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromonaphthalen-1-yl)hydrazine hydrochloride is a chemical compound with the molecular formula C10H9BrN2·HCl. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom at the 5-position and a hydrazine group at the 1-position. This compound is often used in various chemical reactions and research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromonaphthalen-1-yl)hydrazine hydrochloride typically involves the bromination of naphthalene followed by the introduction of the hydrazine group. One common method includes the following steps:
Bromination: Naphthalene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 5-bromonaphthalene.
Hydrazination: The 5-bromonaphthalene is then reacted with hydrazine hydrate (N2H4·H2O) under reflux conditions to introduce the hydrazine group at the 1-position.
Hydrochloride Formation: The resulting (5-Bromonaphthalen-1-yl)hydrazine is treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial bromination equipment to ensure efficient and controlled bromination of naphthalene.
Continuous hydrazination: Employing continuous flow reactors for the hydrazination step to enhance yield and purity.
Purification and crystallization: The final product is purified through recrystallization and filtration to obtain high-purity this compound.
化学反応の分析
Types of Reactions
(5-Bromonaphthalen-1-yl)hydrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydrazine group can participate in oxidation and reduction reactions, forming different products depending on the reagents and conditions used.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts (Pd) and boronic acids in the presence of a base.
Major Products Formed
Substitution: Formation of various substituted naphthalene derivatives.
Oxidation: Formation of naphthoquinones or other oxidized products.
Reduction: Formation of reduced hydrazine derivatives.
Coupling: Formation of biaryl compounds or other coupled products.
科学的研究の応用
(5-Bromonaphthalen-1-yl)hydrazine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of complex aromatic compounds.
Biology: In the study of enzyme inhibition and as a probe for biological assays.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (5-Bromonaphthalen-1-yl)hydrazine hydrochloride involves its interaction with molecular targets through its hydrazine and bromine functional groups. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, while the bromine atom can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (6-Bromonaphthalen-2-yl)hydrazine hydrochloride
- (5-Bromonaphthalen-1-yl)methanamine hydrochloride
Uniqueness
(5-Bromonaphthalen-1-yl)hydrazine hydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of a bromine atom and a hydrazine group allows for versatile applications in various fields of research and industry.
特性
分子式 |
C10H10BrClN2 |
|---|---|
分子量 |
273.55 g/mol |
IUPAC名 |
(5-bromonaphthalen-1-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H9BrN2.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)13-12;/h1-6,13H,12H2;1H |
InChIキー |
FFOFEIMKBMJMFT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


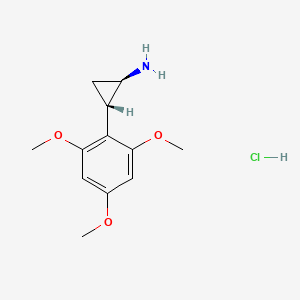
![3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13453452.png)

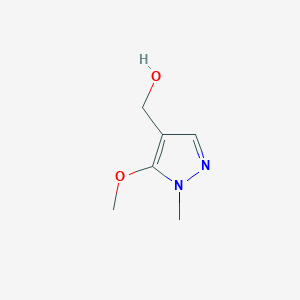
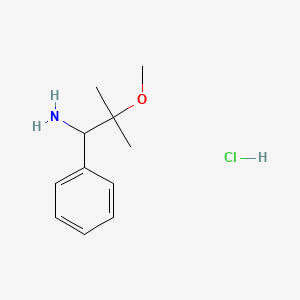
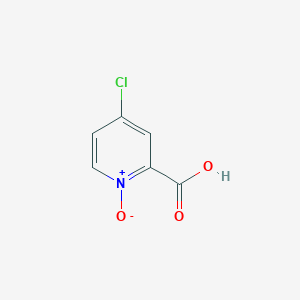
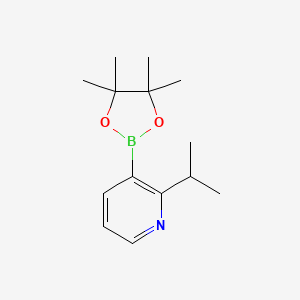
![7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13453468.png)



![1-[3-(6-Chloropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B13453492.png)
![4,4-Difluoro-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride](/img/structure/B13453499.png)

